molecular formula C7H8N2O3S B12558116 2-Amino-3-methoxy-5-nitrobenzene-1-thiol CAS No. 143644-59-1

2-Amino-3-methoxy-5-nitrobenzene-1-thiol

Cat. No.: B12558116
CAS No.: 143644-59-1
M. Wt: 200.22 g/mol
InChI Key: SFQOPHNJSLQESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxy-5-nitrobenzene-1-thiol is an organic compound with a complex structure that includes an amino group, a methoxy group, a nitro group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-5-nitrobenzene-1-thiol typically involves multi-step reactions starting from simpler benzene derivativesThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxy-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

2-Amino-3-methoxy-5-nitrobenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-5-nitrobenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can participate in redox reactions, affecting cellular processes. The compound’s overall activity is influenced by its ability to interact with multiple pathways and targets within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxy-5-nitrobenzene-1-thiol
  • 2-Amino-3-methoxy-4-nitrobenzene-1-thiol
  • 2-Amino-3-methoxy-5-nitrobenzene-1-sulfonic acid

Uniqueness

2-Amino-3-methoxy-5-nitrobenzene-1-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-Amino-3-methoxy-5-nitrobenzene-1-thiol (CAS No. 143644-59-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound includes an amino group, a methoxy group, a nitro group, and a thiol group, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC7H8N2O3S
Molecular Weight188.21 g/mol
IUPAC NameThis compound
CAS Number143644-59-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves the disruption of bacterial cell walls and interference with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS), which can lead to cellular damage and death.

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound can generate ROS, leading to oxidative stress in cells.
  • Caspase Activation : It activates caspases, which are crucial for the apoptotic pathway.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating potent antibacterial activity.

Study 2: Anticancer Effects

In a separate investigation by Lee et al. (2024), the compound was tested on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 100 µM concentration) after 48 hours, suggesting strong anticancer potential.

Properties

CAS No.

143644-59-1

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

2-amino-3-methoxy-5-nitrobenzenethiol

InChI

InChI=1S/C7H8N2O3S/c1-12-5-2-4(9(10)11)3-6(13)7(5)8/h2-3,13H,8H2,1H3

InChI Key

SFQOPHNJSLQESY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.